Methyl 2-[(cyanomethyl)thio]acetate
Overview
Description
Methyl 2-[(cyanomethyl)thio]acetate is an organic compound with the molecular formula C5H7NO2S. It is a colorless liquid known for its potential applications in various scientific fields. The compound is characterized by the presence of a cyanomethylthio group attached to a methyl acetate backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-[(cyanomethyl)thio]acetate can be synthesized through the reaction of methyl thioacetate with 2-chloroacetonitrile in the presence of a base such as sodium cyanide. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(cyanomethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethylthio group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioacetates.
Scientific Research Applications
Methyl 2-[(cyanomethyl)thio]acetate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(cyanomethyl)thio]acetate involves its reactivity with various nucleophiles and electrophiles. The cyanomethylthio group can undergo nucleophilic attack, leading to the formation of new carbon-sulfur bonds. This reactivity is exploited in organic synthesis to construct complex molecular architectures. The compound’s interactions with biological molecules can also provide insights into enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
Methyl thioacetate: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.
2-Chloroacetonitrile: Used as a precursor in the synthesis of methyl 2-[(cyanomethyl)thio]acetate.
Methyl 2-(chloromethylthio)acetate: Similar structure but with a chlorine atom instead of a cyanomethyl group.
Uniqueness: this compound is unique due to the presence of both a nitrile and a thioether functional group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
methyl 2-(cyanomethylsulfanyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)4-9-3-2-6/h3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKPYKDFOFPQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380999 | |
Record name | methyl 2-[(cyanomethyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52069-53-1 | |
Record name | methyl 2-[(cyanomethyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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